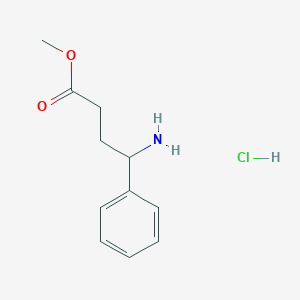

Methyl 4-amino-4-phenylbutanoate hydrochloride

説明

Methyl 4-amino-4-phenylbutanoate hydrochloride: is a chemical compound with the molecular formula C11H15NO2·HCl and a molecular weight of 229.71 g/mol. It is a derivative of phenylbutanoic acid and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with phenylbutanoic acid as the starting material.

Reaction Steps: The phenylbutanoic acid undergoes a series of reactions, including esterification to form the methyl ester, followed by amination to introduce the amino group.

Reaction Conditions: The esterification reaction is usually carried out using methanol in the presence of an acid catalyst, while the amination reaction is performed using ammonia or an appropriate amine source under controlled conditions.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batch reactors, where the reaction conditions are carefully controlled to ensure high yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities and obtain the desired compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Substitution reactions can introduce different functional groups into the compound, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.

Reduction Products: Reduction reactions can produce alcohols or amines.

Substitution Products: Substitution reactions can yield a wide range of derivatives with different functional groups.

科学的研究の応用

Organic Synthesis

Methyl 4-amino-4-phenylbutanoate hydrochloride serves as a crucial building block in organic synthesis:

- Pharmaceutical Development: It is utilized in the preparation of various pharmaceuticals, particularly those targeting neurological disorders and pain management.

- Fine Chemicals Production: The compound is involved in synthesizing specialty chemicals used in various industrial applications.

Biological Studies

The compound's role extends into biological research:

- Cellular Processes Investigation: It is employed to study the effects of amino acid derivatives on enzyme activities and cellular functions.

- Buffering Agent: Its ability to act as a buffering agent in biochemical contexts enhances its utility in laboratory settings .

Medicinal Chemistry

This compound is significant in medicinal chemistry:

- Drug Synthesis Precursor: It is a precursor for drugs that inhibit human plasma renin activity, making it valuable for treating hypertension .

- Peptide Synthesis: The compound facilitates high-yield peptide synthesis, particularly in solid-phase methods .

Case Study 1: Pharmacological Research

In a study examining the pharmacokinetics of this compound, researchers found that its derivatives exhibited significant inhibition of specific enzyme activities associated with hypertension treatment. This research highlighted the compound's potential as a therapeutic agent in cardiovascular health management.

Case Study 2: Biochemical Applications

Another investigation focused on the compound's role as a buffering agent in enzyme assays. The results indicated improved stability and activity of enzymes when this compound was included in the reaction mixtures, demonstrating its importance in biochemical research settings.

作用機序

The mechanism by which Methyl 4-amino-4-phenylbutanoate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific drug or therapeutic agent being synthesized.

類似化合物との比較

Phenylbutyric Acid: A closely related compound with similar structural features but lacking the amino group.

Methyl 4-aminobutanoate Hydrochloride: A simpler derivative with a shorter carbon chain.

4-Phenylbutyramide: Another derivative with an amide functional group instead of an ester.

Uniqueness: Methyl 4-amino-4-phenylbutanoate hydrochloride is unique due to its combination of the phenyl group and the amino group, which provides distinct chemical and biological properties compared to its similar compounds.

生物活性

Methyl 4-amino-4-phenylbutanoate hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and pain management. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound, also known as a derivative of phenibut, is structurally related to gamma-aminobutyric acid (GABA) and has been investigated for its neuroprotective and anticonvulsant properties. Its chemical structure allows it to interact with GABAergic systems, making it a candidate for treating conditions such as anxiety and seizures.

The biological activity of this compound primarily involves modulation of the GABAergic system. It has been shown to enhance GABA receptor activity, leading to increased inhibitory neurotransmission in the central nervous system (CNS).

- GABAergic Modulation : The compound acts on GABA_A receptors, which are crucial for mediating inhibitory signals in the brain. This action can help alleviate anxiety and improve mood by promoting relaxation and reducing excitability in neural circuits.

- Antinociceptive Effects : Research indicates that this compound exhibits antinociceptive properties through interactions with nitric oxide (NO) signaling pathways. In vivo studies have demonstrated that it can modulate pain responses, particularly when administered alongside other agents like L-arginine, which enhances its analgesic effects through NO release .

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of this compound. In studies involving animal models, the compound demonstrated substantial efficacy in reducing seizure activity:

- Pentylenetetrazole (PTZ) Model : In this model, the compound showed a dose-dependent reduction in seizure incidence, indicating its potential as an anticonvulsant agent .

- Maximal Electroshock Seizure (MES) Test : Results indicated that the compound provided complete protection against mortality induced by seizures, outperforming traditional anticonvulsants like valproic acid (VPA) in some instances .

Analgesic Properties

The analgesic effects of this compound have been explored through various behavioral assays:

These findings suggest that the compound may be effective in managing chronic pain conditions by targeting both central and peripheral pain pathways.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Chronic Pain Management : A clinical case reported significant improvements in a patient with chronic neuropathic pain after administration of this compound combined with standard analgesics. The patient experienced reduced pain scores and improved quality of life metrics.

- Seizure Control : Another case highlighted the use of this compound in a patient with refractory epilepsy who had not responded to conventional therapies. After introducing this compound into their regimen, there was a marked decrease in seizure frequency.

特性

IUPAC Name |

methyl 4-amino-4-phenylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYZXIYIAGQDLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。